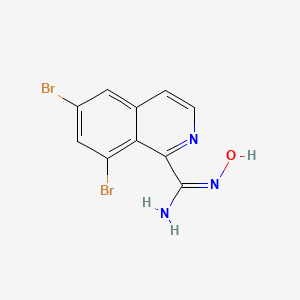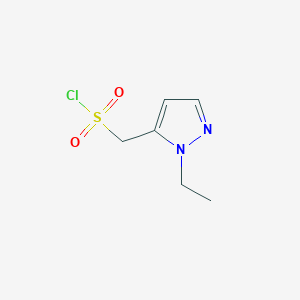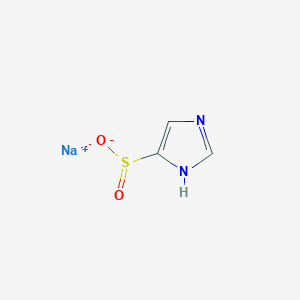![molecular formula C12H15N3S2 B13180733 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their biological activity and are often found in pharmaceutical compounds. The presence of the piperazine moiety further enhances its potential for medicinal applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiazole Ring: Thiazole rings can be synthesized by the cyclization of thiourea with α-haloketones.
Coupling of Thiophene and Thiazole Rings: The thiophene and thiazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of the Piperazine Moiety: The final step involves the reaction of the coupled thiophene-thiazole compound with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides .
Wissenschaftliche Forschungsanwendungen
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Thiazole Derivatives: Compounds such as ritonavir and abafungin, which contain thiazole rings, are used as antiviral and antifungal agents.
Uniqueness
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine is unique due to the combination of thiophene, thiazole, and piperazine moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications .
Eigenschaften
Molekularformel |
C12H15N3S2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole |
InChI |
InChI=1S/C12H15N3S2/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15/h1,6,8-9,13H,2-5,7H2 |
InChI-Schlüssel |
AOVLIYHGIZTVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


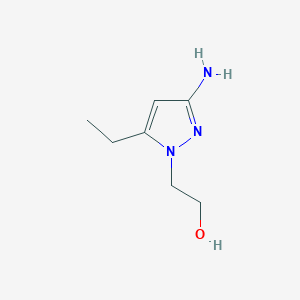
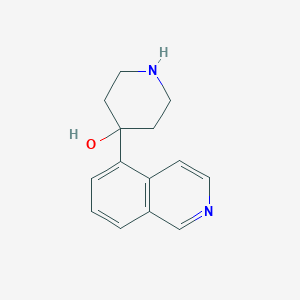



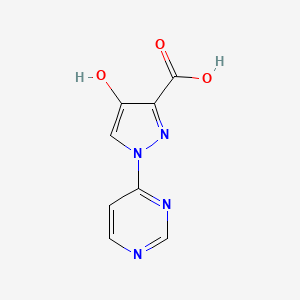
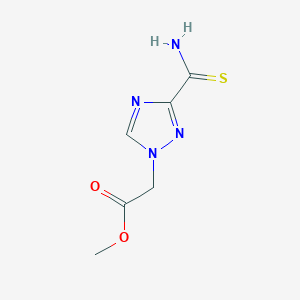
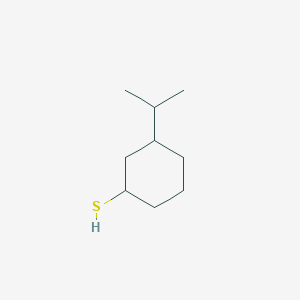

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
